molecular formula C11H23ClN2O B1440799 2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride CAS No. 1220031-46-8

2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1440799
CAS No.: 1220031-46-8
M. Wt: 234.76 g/mol
InChI Key: OFILKUVKTZIDFV-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride (CAS: Not explicitly provided in evidence; related compounds include 84827-06-5 and 1220034-93-4 ) is a substituted propanamide derivative featuring a cyclohexyl group attached to the amide nitrogen, along with two methyl groups at the α-carbon and the amino nitrogen. Its molecular formula is inferred as C₁₂H₂₃ClN₂O (based on structural analogs ), with a molar mass of ~262.8 g/mol. This compound is likely utilized in pharmaceutical or agrochemical research as a chiral intermediate or ligand precursor, given the structural similarities to other acetamide derivatives described in the evidence .

Properties

IUPAC Name

2-amino-N-cyclohexyl-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-11(2,12)10(14)13(3)9-7-5-4-6-8-9;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILKUVKTZIDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Activated Carboxylic Acid Derivatives

A widely used method involves the activation of 2-amino-2-methylpropanoic acid derivatives followed by coupling with cyclohexylamine.

Procedure:

  • The carboxylic acid derivative (e.g., 2-amino-2-methylpropanoic acid methyl ester or acid chloride) is dissolved in anhydrous dichloromethane (DCM).
  • Activation is achieved using coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or by conversion to acid chlorides via oxalyl chloride in the presence of catalytic DMF.
  • Cyclohexylamine is added dropwise under cooling (0–5°C) to control exothermicity.
  • The mixture is stirred at room temperature for 12–24 hours to ensure completion.
  • The reaction mixture is washed, dried, and concentrated.
  • The crude product is purified by recrystallization or flash chromatography.
  • The free base is converted to the hydrochloride salt by treatment with HCl in anhydrous ether or ethanol.

Key parameters influencing yield and purity:

Parameter Optimal Range/Conditions Impact on Yield/Purity
Temperature 0–5°C during addition, RT for stirring Minimizes side reactions, maximizes conversion
Solvent Anhydrous DCM or DMF Enhances solubility and reaction rate
Coupling Reagent DCC/NHS or oxalyl chloride/DMF Efficient activation of carboxylic acid
Reaction Time 12–24 hours Ensures full conversion
Molar Ratios 1:1 to 1:1.2 (acid derivative:amine) Prevents excess reagents and by-products

Source: Adapted from general amidation procedures and specific examples of oxime ester and amide syntheses in literature.

Direct Nucleophilic Substitution on 2-Amino-N,2-dimethylpropanamide

An alternative route involves direct substitution on 2-amino-N,2-dimethylpropanamide:

  • Starting from 2-amino-N,2-dimethylpropanamide, the nitrogen is alkylated with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions.
  • The reaction is carried out in polar aprotic solvents like DMF or THF.
  • A base such as sodium hydride or potassium carbonate is used to deprotonate the amide nitrogen.
  • The reaction mixture is stirred at moderate temperatures (20–50°C) for several hours.
  • The product is isolated and converted to hydrochloride salt as above.

This method requires careful control to avoid over-alkylation or side reactions.

Multi-step Synthesis via Protected Intermediates

A more complex but industrially scalable method involves:

  • Esterification of hydroxypivalic acid (3-hydroxy-2,2-dimethylpropionic acid) to form methyl or isopropyl esters.
  • Protection of the hydroxyl group by acylation with acyl chlorides.
  • Ammonolysis to convert esters to amides.
  • Introduction of cyclohexyl substituent via amide nitrogen substitution or amidation with cyclohexylamine.
  • Final deprotection and salt formation.

This method is outlined in patent literature and offers advantages in purity and yield control but requires multiple purification steps.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Amidation via Activated Acid Activation (DCC/NHS or acid chloride), coupling with cyclohexylamine, salt formation High purity, mild conditions Requires coupling reagents 70–85
Direct N-Alkylation Base deprotonation, alkylation with cyclohexyl halide, salt formation Simpler reagents, fewer steps Risk of side reactions, lower selectivity 50–70
Multi-step Protection Strategy Esterification, protection, ammonolysis, substitution, deprotection, salt formation High control over intermediates Longer synthesis, more purification 60–75

Research Findings and Analytical Notes

  • Reaction Efficiency: Amidation using activated esters or acid chlorides generally shows higher yields and cleaner products compared to direct alkylation.
  • Purification: Flash chromatography and recrystallization are common for purification of intermediates and final products. Hydrochloride salts are preferred for crystallinity and stability.
  • Spectroscopic Characterization:
  • Safety Considerations: Use of toxic reagents like oxalyl chloride or cyanide-based intermediates is minimized in modern syntheses due to environmental and operational hazards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Research indicates that 2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride may exhibit therapeutic effects. It has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer biology. For instance, compounds with similar structures have shown potential as inhibitors of Janus kinase pathways, which are crucial in immune response and inflammatory diseases .

Case Study : A study focused on the synthesis of novel amide derivatives demonstrated that modifications to the cyclohexyl group can enhance the compound's selectivity and potency against specific cancer cell lines, including HeLa cells. The synthesized derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .

Organic Synthesis

Reagent in Organic Reactions : The compound serves as a versatile reagent in organic synthesis. It is utilized in the formation of various derivatives through reactions such as acylation and amidation. Its ability to act as a nucleophile makes it suitable for coupling reactions with electrophiles.

Table 2: Synthetic Applications

Reaction TypeDescription
AcylationUsed to introduce acyl groups into substrates
AmidationForms new amide bonds with various amines
Coupling ReactionsEngages in reactions with electrophiles

Biochemical Studies

Enzyme Inhibition Studies : The compound has been employed in biochemical assays to study its effects on enzyme activity. Its mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the context of metabolic disorders and cancer treatment .

Case Study : In a study examining the inhibition of acetylcholinesterase (an enzyme linked to neurodegenerative diseases), derivatives of this compound were shown to possess significant inhibitory activity, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Industrial Applications

Specialty Chemicals Production : In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of 2-amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride with its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents on Amide N Salt Form Key Applications/Notes
2-Amino-N-cyclohexyl-N,2-dimethylpropanamide HCl Not explicitly listed C₁₂H₂₃ClN₂O ~262.8 Cyclohexyl, Methyl Monohydrochloride Likely pharmaceutical intermediate
2-Amino-N-benzyl-N,2-dimethylpropanamide HCl 1220034-93-4 C₁₂H₁₇ClN₂O 252.7 Benzyl, Methyl Monohydrochloride Research chemical; irritant
2-Amino-N,2-dimethylpropanamide HCl 84827-06-5 C₅H₁₁ClN₂O 152.6 Methyl Monohydrochloride Building block in organic synthesis
2-Amino-N-cyclohexyl-N-ethylacetamide HCl Not provided C₁₁H₂₁ClN₂O 248.7 Cyclohexyl, Ethyl Monohydrochloride Structural analog; ethyl substitution alters lipophilicity
(2S)-2,5-Diaminopentanamide dihydrochloride [71697-89-7] C₅H₁₃Cl₂N₃O 234.1 None (diamine backbone) Dihydrochloride Unclassified toxicity; dihydrochloride enhances solubility

Key Observations :

  • Cyclohexyl vs. Benzyl Substitution : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the aromatic benzyl group in 1220034-93-4 . This difference may influence membrane permeability in drug design.
  • Methyl vs.
  • Salt Form: Mono-hydrochlorides (e.g., 84827-06-5) are common for improved crystallinity, while dihydrochlorides (e.g., [71697-89-7]) enhance aqueous solubility .

Biological Activity

2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H22ClN2OC_{12}H_{22}ClN_2O. The compound features an amino group, a cyclohexyl ring, and two methyl groups attached to the nitrogen atom. This unique structure contributes to its biological activity and interactions with various biological targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in inflammatory responses and cellular signaling pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies have suggested that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory properties of this compound in animal models. The results indicated a significant reduction in markers of inflammation compared to control groups.
    • Table 1: Inflammatory Marker Reduction
      Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)Control Group
      Compound Group15080300
  • Neuroprotective Study :
    • Another research focused on the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly increased cell viability.
    • Table 2: Cell Viability Assay Results
      Treatment Concentration (µM)Cell Viability (%)
      030
      1050
      5085

Comparative Analysis

When compared to similar compounds, such as other amides or cyclohexyl derivatives, this compound exhibits unique properties that may enhance its efficacy and specificity in biological applications.

Table 3: Comparison with Similar Compounds

Compound NameStructure FeatureBiological Activity
2-Amino-N-cyclohexyl-N,2-dimethylpropanamideCyclohexyl groupAnti-inflammatory, Neuroprotective
2-Amino-2-methyl-N-(4-methylphenyl)propanamideMethyl substitutionModerate anti-inflammatory
N,N-DimethylacetamideNo cyclohexyl ringLow biological activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves condensation of cyclohexylmethylamine with appropriate acylating agents under controlled pH and temperature. For example, dihydrochloride salts (e.g., ) are formed via reaction with HCl. Purification steps include recrystallization (e.g., using ethanol/water mixtures) and characterization via melting point analysis (202–203°C, as in ). Purity is validated by HPLC (≥98%) and NMR spectroscopy to confirm structural integrity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology : Adhere to GHS/CLP regulations ():

  • Use PPE (gloves, goggles) to avoid skin/eye contact (P262).
  • Ensure ventilation to prevent inhalation of aerosols (P261).
  • Store in airtight containers protected from light (similar to dopamine hydrochloride protocols in ). Toxicity data are limited, so treat as a potential irritant and avoid environmental release .

Q. How can researchers characterize the stereochemistry of this compound, given its potential chiral centers?

  • Methodology : Chiral chromatography (e.g., Chiralpak® columns) or NMR with chiral shift reagents can resolve enantiomers. For analogs like U-47700 ( ), trans/cis isomers are distinguished via X-ray crystallography or NOESY experiments. Computational modeling (e.g., DFT) may predict preferred conformations .

Advanced Research Questions

Q. How can contradictory data in receptor-binding studies (e.g., μ-opioid vs. κ-opioid selectivity) be resolved for structural analogs of this compound?

  • Methodology :

  • Use radioligand displacement assays (e.g., [³H]-DAMGO for μ-opioid) with standardized cell lines (CHO or HEK293).
  • Validate selectivity via knockout models or antagonist co-administration. For U-47700 ( ), discrepancies arise from racemic mixtures; isolate enantiomers to clarify activity. Statistical analysis (e.g., ANOVA) identifies significant differences in binding affinities .

Q. What experimental designs are optimal for assessing the compound’s metabolic stability and toxicity in preclinical studies?

  • Methodology :

  • In vitro : Liver microsome assays (human/rat) to track metabolic half-life (t₁/₂). LC-MS identifies metabolites (e.g., hydroxylation, dealkylation).
  • In vivo : Dose-response studies in rodents (OECD guidelines) monitor organ toxicity (histopathology) and behavioral effects. For novel analogs, compare with known toxicants (e.g., AH-7921 in ) to establish risk profiles .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodology : Optimize reaction conditions via Design of Experiments (DoE):

  • Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry.
  • Implement continuous flow reactors () to enhance scalability. Monitor intermediates by FTIR or inline NMR .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH conditions?

  • Methodology :

  • Conduct stability studies (ICH Q1A guidelines) at pH 1–10. Use buffered solutions (e.g., phosphate) to identify degradation pathways (hydrolysis, oxidation).
  • Lyophilization improves shelf life for hygroscopic salts. For analogs ( ), adding antioxidants (e.g., BHT) or packaging under inert gas (N₂) prevents decomposition .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data across different solvent systems?

  • Methodology :

  • Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Experimentally validate via phase diagrams.
  • For polar aprotic solvents (e.g., DMSO), measure solubility at 25°C and 37°C to assess temperature dependence. Compare with structurally similar compounds (e.g., 2-amino-2-methylpropanol HCl in ) .

Q. What analytical techniques are critical for resolving impurities in the final product?

  • Methodology :

  • LC-MS/MS identifies trace impurities (e.g., unreacted cyclohexylmethylamine).
  • ICP-OES detects residual metals (e.g., from catalysts). For diastereomeric impurities ( ), chiral SFC achieves baseline separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.